molecular formula C10H16O2 B096620 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one CAS No. 17677-87-1

2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one

Cat. No. B096620
CAS RN: 17677-87-1
M. Wt: 168.23 g/mol
InChI Key: OFUGTKAUAMKFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one, also known as TMO, is a cyclic ketone that has gained attention in the scientific community due to its unique chemical structure and potential applications in various fields. In

Scientific Research Applications

2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one has been found to have potential applications in various fields of scientific research. In the field of organic chemistry, 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one has been used as a starting material for the synthesis of various compounds such as spirocyclic lactones and spirocyclic oxindoles. In the field of materials science, 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one has been used as a monomer for the synthesis of spirocyclic polymers with unique properties such as high thermal stability and fluorescence. 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one has also been studied for its potential as a chiral auxiliary in asymmetric synthesis.

Mechanism Of Action

The mechanism of action of 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one has been found to have various biochemical and physiological effects. In vitro studies have shown that 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one has antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one has also been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.

Advantages And Limitations For Lab Experiments

One advantage of using 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one in lab experiments is its unique chemical structure, which allows for the synthesis of various compounds with interesting properties. However, one limitation is its relatively high cost compared to other starting materials.

Future Directions

There are several future directions for research involving 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one. One area of interest is the development of novel spirocyclic compounds with potential applications in materials science and drug discovery. Another area of interest is the study of 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one's potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the development of more efficient and cost-effective synthesis methods for 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one would be beneficial for its widespread use in scientific research.
In conclusion, 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one is a cyclic ketone with unique chemical properties and potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one, and it has been found to have antioxidant, anti-inflammatory, and neuroprotective properties. While there are limitations to its use in lab experiments, the future directions for research involving 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one are promising.

Synthesis Methods

2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one can be synthesized through a multistep process involving the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with a Grignard reagent followed by acid hydrolysis. This method has been optimized to yield high purity 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one with good yields.

properties

IUPAC Name

2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-7-4-5-10(8(11)6-7)9(2,3)12-10/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUGTKAUAMKFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(=O)C1)C(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938851
Record name 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one

CAS RN

17677-87-1
Record name 2,2,6-Trimethyl-1-oxaspiro(2.5)octan-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017677871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC316069
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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